Hexacosa-17,20,23-trienoic acid
Description
Hexacosa-17,20,23-trienoic acid is a very-long-chain polyunsaturated fatty acid (VLC-PUFA) with a 26-carbon backbone and three double bonds at positions 17, 20, and 22. It is a methyl ester derivative identified as a significant component (14.59%) in Ximenia oil, a plant-derived oil used in cosmetics due to its non-toxicity to human keratinocytes at concentrations ≤10 µg/mL and UV-absorbing properties . Its structure (C26:3, ω-3 or ω-6 depending on double bond positioning) distinguishes it from shorter-chain trienoic acids like α-linolenic acid (C18:3, ω-3) and hexadecatrienoic acid (C16:3) .
Properties
CAS No. |
76014-33-0 |
|---|---|
Molecular Formula |
C26H46O2 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
hexacosa-17,20,23-trienoic acid |
InChI |
InChI=1S/C26H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h3-4,6-7,9-10H,2,5,8,11-25H2,1H3,(H,27,28) |
InChI Key |
LEDQXDMQVKXKAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexacosa-17,20,23-trienoic acid can be synthesized through various methods, including acid-catalyzed and base-catalyzed methylester preparation. Among the six methods examined, the sodium methoxide/methanol (NaOCH3/MeOH) method and the tetramethylguanidine/methanol (TMG/MeOH) method are most efficient in preventing artificial isomerization and avoiding the generation of unknown byproducts . The BF3/MeOH method is also effective for the methylester preparation of both conjugated dienoic and trienoic fatty acids .
Industrial Production Methods: Industrial production of this compound often involves the extraction of oils from plant seeds, such as Ximenia americana L., which contains a significant amount of this fatty acid . The extracted oil undergoes further purification and processing to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: Hexacosa-17,20,23-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of double bonds in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) can reduce the double bonds.
Substitution: Halogenation reactions can occur in the presence of halogens like bromine (Br2).
Major Products Formed:
Oxidation: Formation of epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
Hexacosa-17,20,23-trienoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a standard in analytical chemistry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of cosmetics and skincare products due to its moisturizing properties.
Mechanism of Action
The mechanism of action of hexacosa-17,20,23-trienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It can act as a ligand for specific receptors, modulating various biological processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
Table 1: Structural Comparison of Trienoic Fatty Acids
Key Observations :
- Chain Length: this compound’s extended carbon chain (C26) contrasts with shorter analogs (C16–C20), influencing physical properties like viscosity and membrane integration .
- Double Bond Localization: The distal positioning of double bonds in this compound (near the methyl end) may confer unique UV-absorption capabilities, critical in cosmetic formulations . In contrast, central double bonds in α-linolenic acid (C18:3) enhance its role in anti-inflammatory pathways .
Functional and Metabolic Roles
Table 2: Functional Differences in Trienoic Acids
Key Insights :
- Thermotolerance: Trienoic acids like C16:3 in chloroplast lipids are critical for plant thermotolerance, but their levels decrease under high temperatures, unlike saturated analogs (e.g., C16:0) .
- Oxidation Sensitivity: Trienoic acids (e.g., C18:3) are prone to non-enzymatic oxidation, as seen in Arabidopsis mutants lacking vitamin E, leading to oxidative stress .
Q & A
Q. What are the best practices for citing literature on this compound in grant proposals?
- Methodological Answer : Prioritize primary sources from peer-reviewed journals (e.g., Journal of Lipid Research) over reviews. Use reference managers (e.g., Zotero) to track citations and avoid redundant self-citation. Highlight methodological rigor of cited studies (e.g., sample size, statistical methods) to strengthen proposals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
